

Comparative analysis of the spectral characteristics of phenetole isomers

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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenetole

Cat. No.: B061335

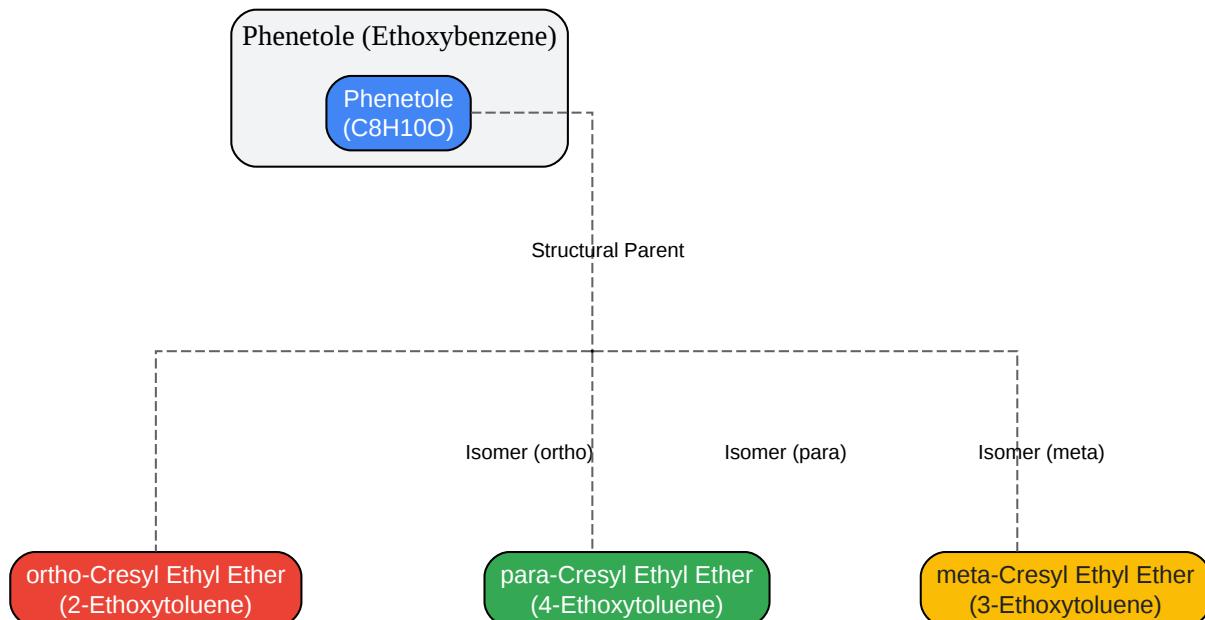
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A Comparative Guide to the Spectral Characteristics of Phenetole Isomers

This guide provides a detailed comparative analysis of the spectral data for phenetole (ethoxybenzene) and its ortho-, meta-, and para-cresyl ethyl ether isomers (2-ethoxytoluene, 3-ethoxytoluene, and 4-ethoxytoluene). The objective is to delineate the structural nuances of these isomers using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Isomer Structures and Nomenclature

The four compounds under comparison share the same molecular formula, $C_9H_{12}O$, but differ in the substitution pattern on the aromatic ring. Distinguishing between these structural isomers is critical in synthesis, quality control, and various research applications. The fundamental structures are phenetole and the three positional isomers of ethoxytoluene.

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Caption: Structural relationship between phenetole and its cresyl ethyl ether isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating isomers by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The position of the methyl group in the cresyl ethyl ether isomers significantly alters the symmetry of the molecule, leading to distinct patterns in the aromatic region of the spectra.

Comparative ¹H-NMR Data

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Compound	Ar-H (ppm)	-O-CH ₂ - (ppm)	Ar-CH ₃ (ppm)	-CH ₂ -CH ₃ (ppm)
Phenetole	7.28-7.34 (m, 2H), 6.90-6.96 (m, 3H)	4.04 (q, J=7.0 Hz)	-	1.42 (t, J=7.0 Hz)
o-Cresyl Ethyl Ether	6.80-7.15 (m, 4H)	4.00 (q, J=7.0 Hz)	2.22 (s)	1.40 (t, J=7.0 Hz)
m-Cresyl Ethyl Ether	7.15 (t, 1H), 6.70-6.80 (m, 3H)	3.98 (q, J=7.0 Hz)	2.33 (s)	1.39 (t, J=7.0 Hz)
p-Cresyl Ethyl Ether	7.05 (d, 2H), 6.80 (d, 2H)	3.97 (q, J=7.0 Hz)	2.28 (s)	1.38 (t, J=7.0 Hz)

Analysis: The primary distinction lies in the aromatic region. Phenetole shows a complex multiplet pattern. The para isomer exhibits two distinct doublets due to its high symmetry. The ortho and meta isomers show more complex multiplet patterns that are unique to their substitution.

Comparative ¹³C-NMR Data

Compound	Aromatic C (ppm)	-O-CH ₂ - (ppm)	Ar-CH ₃ (ppm)	-CH ₂ -CH ₃ (ppm)
Phenetole	159.1, 129.4, 120.7, 114.6	63.3	-	14.9
o-Cresyl Ethyl Ether	156.8, 131.2, 127.0, 126.5, 120.6, 111.9	63.5	16.3	15.0
m-Cresyl Ethyl Ether	158.8, 139.5, 129.5, 121.5, 115.3, 112.1	63.2	21.6	14.9
p-Cresyl Ethyl Ether	156.9, 130.3, 130.1, 114.5	63.4	20.6	14.9

Analysis: The number of distinct aromatic signals reflects the molecule's symmetry. The para isomer shows four aromatic signals, while the ortho and meta isomers show six, consistent with their lower symmetry. The chemical shift of the methyl carbon ($\text{Ar}-\text{CH}_3$) also varies slightly with its position.

Experimental Protocol: NMR Spectroscopy

Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal reference standard (0 ppm).^[1] ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher at room temperature.^{[1][2]} Data is processed with Fourier transformation, and chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. While all four isomers share the same functional groups, the position of the methyl substituent causes subtle shifts in the frequencies of C-H and C-O bonds and alters the pattern in the fingerprint region (below 1500 cm^{-1}).

Comparative IR Data (Key Bands)

Compound	Aromatic C-H Stretch (cm^{-1})	Aliphatic C-H Stretch (cm^{-1})	Asymmetric C-O-C Stretch (cm^{-1})	Aromatic C=C Bending (cm^{-1})
Phenetole	3030-3060	2870-2980	~1245	~1600, 1500
o-Cresyl Ethyl Ether	3020-3060	2865-2975	~1242	~1605, 1500
m-Cresyl Ethyl Ether	3030-3065	2870-2970	~1248	~1610, 1590
p-Cresyl Ethyl Ether	3025-3050	2870-2975	~1243	~1612, 1512

Analysis: The most diagnostic feature is the strong asymmetric C-O-C stretching band around 1245 cm^{-1} . The exact position and shape of the aromatic C=C bending peaks and the out-of-

plane C-H bending bands in the fingerprint region (not listed) are highly characteristic of the substitution pattern and can be used for definitive identification.

Experimental Protocol: IR Spectroscopy

For liquid samples, a neat spectrum is obtained by placing a single drop of the pure liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin capillary film.[3][4] The plates are then mounted in the sample holder of an FT-IR spectrometer. A background spectrum of air is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within a molecule, primarily involving π -electrons in conjugated systems. The benzene ring acts as the chromophore. The addition of the ethoxy and methyl groups (auxochromes) can shift the wavelength of maximum absorption (λ_{max}).

Comparative UV-Vis Data

Compound	λ_{max} (nm) in Ethanol
Phenetole	~272, ~278
o-Cresyl Ethyl Ether	~273, ~279
m-Cresyl Ethyl Ether	~274, ~281
p-Cresyl Ethyl Ether	~276, ~283

Analysis: All isomers exhibit absorption bands characteristic of a substituted benzene ring. The position of the methyl group causes slight bathochromic (red) shifts in λ_{max} compared to phenetole. These shifts are subtle but can be used for differentiation with a high-resolution spectrophotometer.

Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of the sample is prepared using a UV-transparent solvent, such as ethanol or hexane.[5] The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0.

[5] The solution is placed in a 1 cm path length quartz cuvette. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent in the reference beam to generate a baseline.[6] The instrument scans a range of wavelengths, typically from 200 to 400 nm.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While all isomers have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting ions.

Comparative Mass Spectrometry Data

All isomers have a molecular weight of 136.19 g/mol, resulting in a molecular ion peak $[M]^+$ at m/z = 136.

Ion (m/z)	Proposed Fragment Structure	Phenetole	o-Isomer	m-Isomer	p-Isomer
136	$[C_9H_{12}O]^+$ (M^+)	Base Peak	Strong	Strong	Strong
108	$[M - C_2H_4]^+$	Strong	Base Peak	Base Peak	Base Peak
107	$[M - C_2H_5]^+$	Moderate	Strong	Strong	Strong
91	$[C_7H_7]^+$ (Tropylium ion)	Weak	Moderate	Moderate	Moderate
77	$[C_6H_5]^+$ (Phenyl ion)	Moderate	Moderate	Moderate	Moderate

Analysis: The most characteristic fragmentation for these ethers is the loss of ethene (C_2H_4 , 28 Da) via a McLafferty-type rearrangement, leading to a prominent ion at m/z 108, which corresponds to the respective cresol radical cation.[8] For all three cresyl ethyl ether isomers, this m/z 108 peak is typically the base peak.[8][9][10] The relative intensities of other

fragments, such as the loss of an ethyl radical (m/z 107) or the formation of the tropylidium ion (m/z 91), can also show subtle differences between the isomers.

Experimental Protocol: Mass Spectrometry

Spectra are typically acquired using an electron ionization (EI) source.[\[11\]](#)[\[12\]](#) The sample is introduced into the high-vacuum source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[\[11\]](#)[\[13\]](#)[\[14\]](#) This process creates a positively charged molecular ion and a series of fragment ions, which are then separated by a mass analyzer according to their m/z ratio and detected.

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